
非布司他正丁酯异构体
描述
Febuxostat n-butyl isomer is a chemical compound that serves as an impurity of Febuxostat. Febuxostat is a selective xanthine oxidase inhibitor, primarily used to manage hyperuricemia in patients with gout . The n-butyl isomer of Febuxostat shares a similar structure but differs in the positioning of the butyl group, which can influence its chemical properties and biological activity.
科学研究应用
Febuxostat n-butyl isomer has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of Febuxostat.
Biology: It is used in biological assays to study the inhibition of xanthine oxidase and its effects on uric acid levels.
Medicine: Research on Febuxostat n-butyl isomer helps in understanding the pharmacokinetics and pharmacodynamics of Febuxostat, leading to improved therapeutic strategies for managing gout.
作用机制
Target of Action
The primary target of Febuxostat n-butyl isomer, an impurity of Febuxostat, is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the synthesis of uric acid, a substance that can accumulate and cause gout when present in high concentrations .
Mode of Action
Febuxostat n-butyl isomer acts as a selective inhibitor of xanthine oxidase . By binding to this enzyme, it inhibits its activity, thereby reducing the production of uric acid . This interaction results in a decrease in serum uric acid levels .
Biochemical Pathways
The action of Febuxostat n-butyl isomer affects the purine degradation pathway, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting xanthine oxidase, Febuxostat n-butyl isomer prevents these conversions, leading to a decrease in uric acid production .
Pharmacokinetics
Febuxostat n-butyl isomer, like Febuxostat, is expected to have good oral bioavailability . It is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are cleared by the kidney . The time course of plasma concentrations follows a two-compartment model . The initial half-life is approximately 2 hours, and the terminal half-life determined at daily doses of 40 mg or more is 9.4 ± 4.9 hours . There is no significant accumulation of the drug during multiple dose administration .
Result of Action
The primary molecular effect of Febuxostat n-butyl isomer’s action is the reduction of serum uric acid levels . This can relieve symptoms of gout and support long-term control of this condition . At the cellular level, the reduction in uric acid levels can decrease the formation of urate crystals, thereby reducing inflammation and the associated symptoms of gout .
Action Environment
The action, efficacy, and stability of Febuxostat n-butyl isomer can be influenced by various environmental factors. For instance, the pharmacokinetics and pharmacodynamics of Febuxostat n-butyl isomer may be affected by renal impairment . .
生化分析
Biochemical Properties
Febuxostat n-butyl isomer plays a significant role in biochemical reactions by inhibiting the enzyme xanthine oxidase. This enzyme is crucial in the catabolism of purines, converting hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, Febuxostat n-butyl isomer reduces the production of uric acid, thereby helping to manage conditions like gout . The compound interacts with various biomolecules, including proteins and enzymes, primarily through binding interactions that inhibit enzymatic activity.
Cellular Effects
Febuxostat n-butyl isomer influences various cellular processes, particularly those related to cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of xanthine oxidase leads to decreased levels of uric acid within cells, which can affect cellular metabolism and reduce oxidative stress . Additionally, Febuxostat n-butyl isomer has been shown to modulate cell signaling pathways involved in inflammation and oxidative stress responses, thereby impacting gene expression and cellular function .
Molecular Mechanism
At the molecular level, Febuxostat n-butyl isomer exerts its effects primarily through the inhibition of xanthine oxidase. This inhibition is achieved by binding to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . The compound’s binding interactions with xanthine oxidase are highly specific, resulting in a significant reduction in enzymatic activity and subsequent uric acid production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Febuxostat n-butyl isomer have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that Febuxostat n-butyl isomer maintains its inhibitory effects on xanthine oxidase, although slight reductions in potency may occur with prolonged exposure . Additionally, in vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as reducing oxidative stress, persist over time .
Dosage Effects in Animal Models
The effects of Febuxostat n-butyl isomer vary with different dosages in animal models. At lower doses, the compound effectively reduces uric acid levels and oxidative stress without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Febuxostat n-butyl isomer is involved in metabolic pathways related to purine catabolism. The compound interacts with enzymes such as xanthine oxidase, inhibiting its activity and thereby reducing the production of uric acid . Additionally, Febuxostat n-butyl isomer undergoes hepatic metabolism, primarily through glucuronidation and oxidation, resulting in the formation of inactive metabolites that are excreted via the kidneys .
Transport and Distribution
Within cells and tissues, Febuxostat n-butyl isomer is transported and distributed through various mechanisms. The compound is absorbed and distributed primarily in the liver and kidneys, where it exerts its inhibitory effects on xanthine oxidase . Transporters and binding proteins facilitate the compound’s movement across cellular membranes, ensuring its localization to target sites .
Subcellular Localization
Febuxostat n-butyl isomer is localized within specific subcellular compartments, particularly in the cytoplasm where xanthine oxidase is active . The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to xanthine oxidase to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Febuxostat n-butyl isomer involves several steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Febuxostat n-butyl isomer follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
Febuxostat n-butyl isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Febuxostat n-butyl isomer can lead to the formation of carboxylic acids, while reduction can produce alcohols .
相似化合物的比较
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used to manage hyperuricemia.
Topiroxostat: A non-purine xanthine oxidase inhibitor similar to Febuxostat.
Oxypurinol: The active metabolite of Allopurinol, also an inhibitor of xanthine oxidase.
Uniqueness
Febuxostat n-butyl isomer is unique due to its specific structural configuration, which can influence its binding affinity and selectivity for xanthine oxidase. This uniqueness can lead to differences in its pharmacokinetic and pharmacodynamic profiles compared to other similar compounds .
属性
IUPAC Name |
2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-4-7-21-13-6-5-11(8-12(13)9-17)15-18-10(2)14(22-15)16(19)20/h5-6,8H,3-4,7H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYGOMDVRIXGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


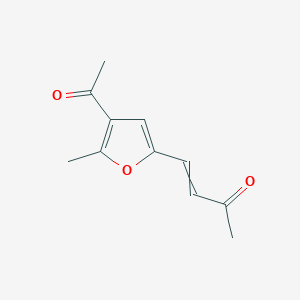
![4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1449393.png)
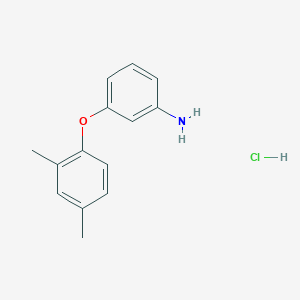
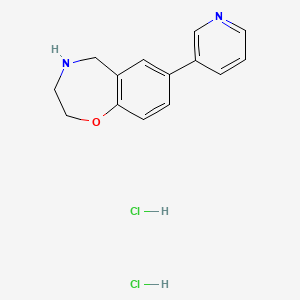
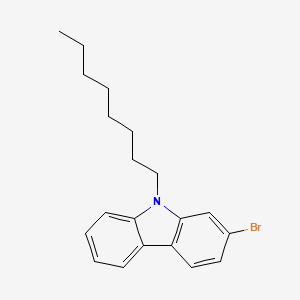
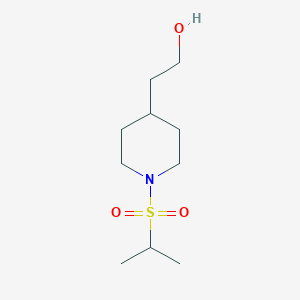
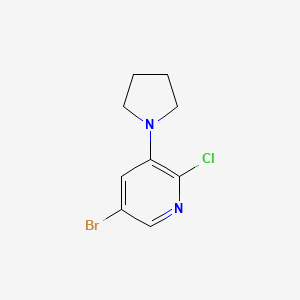
![tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1449399.png)
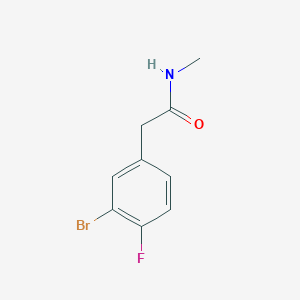
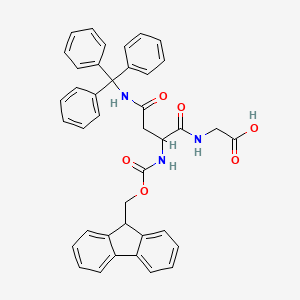
![6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1449403.png)
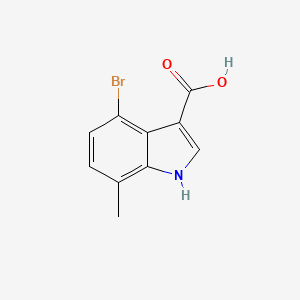

![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol](/img/structure/B1449407.png)
